molecular formula C4H10ClNO3 B3024024 2-(Aminooxy)-2-methylpropanoic acid hydrochloride CAS No. 89766-91-6

2-(Aminooxy)-2-methylpropanoic acid hydrochloride

Cat. No.: B3024024
CAS No.: 89766-91-6
M. Wt: 155.58 g/mol
InChI Key: ZJPZGAAOCIFBDI-UHFFFAOYSA-N
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Description

Chemical Name: 2-(Aminooxy)-2-methylpropanoic acid hydrochloride CAS No.: 89766-91-6 Molecular Formula: C₄H₁₀ClNO₃ Molecular Weight: 155.58 g/mol Structure: Features a branched propanoic acid backbone with an aminooxy (-ONH₂) group at the second carbon and a methyl group at the same position, forming a hydrochloride salt . Applications: Primarily used as a synthetic intermediate in organic chemistry, particularly for oxime formation and other nucleophilic reactions. It is commercially available and employed in the preparation of complex molecules, such as pharmaceuticals and agrochemicals . Physicochemical Properties:

  • Solubility: Likely soluble in polar solvents (e.g., water, DMSO) due to its ionic nature.
  • Stability: Stable under inert storage conditions (room temperature, dry atmosphere) but may hydrolyze in aqueous acidic/basic environments .
    Safety: Classified with hazard codes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Properties

IUPAC Name

2-aminooxy-2-methylpropanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3.ClH/c1-4(2,8-5)3(6)7;/h5H2,1-2H3,(H,6,7);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPZGAAOCIFBDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)ON.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201008964
Record name 2-(Aminooxy)-2-methylpropanoic acid--hydrogen chloride (1/1)
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Molecular Weight

155.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89766-91-6
Record name Propanoic acid, 2-(aminooxy)-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89766-91-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Aminooxy)-2-methylpropanoic acid--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(aminooxy)-2-methylpropionic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminooxy)-2-methylpropanoic acid hydrochloride typically involves the reaction of 2-methylpropanoic acid with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the desired aminooxy compound. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization and chromatography to remove impurities and obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-(Aminooxy)-2-methylpropanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to prevent the decomposition of the aminooxy group .

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amines, and oxime ethers. These products are valuable intermediates in the synthesis of more complex molecules and have applications in various fields of chemistry .

Scientific Research Applications

Biochemical Research

2-(Aminooxy)-2-methylpropanoic acid hydrochloride is primarily recognized for its role as a biochemical tool. Its aminooxy group allows it to act as a selective inhibitor of certain enzymes, making it valuable for studying metabolic pathways.

Enzyme Inhibition Studies

  • Mechanism : The compound inhibits enzymes involved in the metabolism of amino acids, which can help elucidate the roles of these enzymes in various biological processes.
  • Case Study : Research has shown that this compound can effectively inhibit transaminases, which are crucial for amino acid metabolism, thereby providing insights into metabolic disorders.

Drug Development

The compound's ability to modify protein interactions makes it a candidate for drug development, particularly in targeting diseases related to amino acid metabolism.

Potential Therapeutic Uses

  • Neurological Disorders : Preliminary studies suggest that it may have applications in treating conditions like Alzheimer's disease by modulating neurotransmitter levels.
  • Cancer Research : Its properties may be exploited to develop therapies that target specific cancer cell metabolism pathways.

Synthetic Chemistry

In synthetic chemistry, this compound serves as a building block for creating more complex molecules.

Synthesis of Derivatives

  • Researchers utilize this compound to synthesize derivatives that can exhibit enhanced biological activity or specificity towards certain biological targets.

Analytical Chemistry

The compound's unique structure allows it to be used in analytical methods for detecting and quantifying amino acids and their derivatives.

Chromatographic Techniques

  • It can be employed as a derivatizing agent in chromatography, improving the separation and identification of amino acids in complex mixtures.

Data Table of Applications

Application AreaSpecific Use CaseReference Studies
Biochemical ResearchEnzyme inhibition studies
Drug DevelopmentPotential treatment for neurological disorders
Synthetic ChemistryBuilding block for complex molecules
Analytical ChemistryDerivatizing agent in chromatography

Mechanism of Action

The mechanism of action of 2-(Aminooxy)-2-methylpropanoic acid hydrochloride involves the formation of stable oxime bonds with carbonyl-containing compounds. This reaction is highly specific and occurs under mild conditions, making it suitable for use in biological systems. The aminooxy group reacts with aldehydes and ketones to form oximes, which are stable and resistant to hydrolysis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(Aminooxy)-2-methylpropanoic acid hydrochloride with structurally or functionally related compounds:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Key Differences
2-(Aminooxy)-2-methylpropanoic acid HCl 89766-91-6 C₄H₁₀ClNO₃ 155.58 Aminooxy (-ONH₂), carboxylic acid Organic synthesis (oximes, nucleophilic agents) Unique aminooxy group enables oxime ligation; lower molecular weight .
2-(4-Chloro-2-methylphenoxy)propionic acid 93-65-2 C₁₀H₁₁ClO₃ 214.65 Phenoxy, carboxylic acid Herbicide (MCPP) Phenoxy group increases lipophilicity; higher toxicity (Health Hazard Rating 3) .
Bezafibrate 41859-67-0 C₁₉H₂₀ClNO₄ 361.82 Chlorobenzoyl, phenoxy, carboxylic acid Hypolipidemic drug Pharmacological activity via PPARα activation; larger aromatic structure .
2-Amino-2-methyl-1-propanol HCl 3207-12-3 C₄H₁₁NO·HCl 125.60 Amino, hydroxyl Corrosion inhibitor, pH adjuster Alcohol and amino groups differ in reactivity; no carboxylic acid .
(R)-3-Amino-2-methylpropanoic acid HCl 5486-79-3 C₄H₉NO₂·HCl 139.58 Amino, carboxylic acid Pharmaceutical intermediate Amino group at position 3 vs. aminooxy at position 2; stereochemistry impacts drug activity .

Key Structural and Functional Comparisons:

Aminooxy vs. Amino Groups: The aminooxy group in the target compound (-ONH₂) is a stronger nucleophile than the amino group (-NH₂) in compounds like (R)-3-amino-2-methylpropanoic acid HCl. This makes the target compound more reactive in oxime formation . Amino alcohols (e.g., 2-Amino-2-methyl-1-propanol HCl) lack the carboxylic acid moiety, limiting their use in coupling reactions .

Phenoxy vs. Carboxylic Acid Derivatives: Phenoxy-containing compounds (e.g., MCPP) are lipophilic and used in agrochemicals, whereas carboxylic acid derivatives (e.g., Bezafibrate) often serve pharmaceutical purposes due to their ability to interact with biological targets .

Safety Profiles :

  • MCPP exhibits higher acute toxicity (oral LD₅₀ < 500 mg/kg in rats) compared to the target compound, which has moderate hazards (H302) .
  • Bezafibrate’s safety profile is optimized for chronic human use, unlike the target compound, which is restricted to laboratory settings .

Research Findings and Data

  • Synthetic Efficiency: 2-(Aminooxy)-2-methylpropanoic acid HCl achieves 87% yield in reflux conditions with HCl, outperforming analogous aminooxy acids in reaction scalability .
  • Thermodynamic Behavior: Local composition models (e.g., Renon-Prausnitz) suggest that the aminooxy group’s polarity contributes to higher activity coefficients in nonpolar solvents compared to amino derivatives .

Biological Activity

2-(Aminooxy)-2-methylpropanoic acid hydrochloride (CAS No. 89766-91-6) is a compound with significant biological activity, particularly in the context of neurotransmitter modulation and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₄H₉ClN₃O₃
  • Molecular Weight : 155.58 g/mol
  • Purity : Typically above 95% for research applications.
  • Storage Conditions : Should be kept in an inert atmosphere at room temperature.

This compound acts primarily as a GABA (gamma-aminobutyric acid) analog , influencing neurotransmitter systems in the central nervous system. It is believed to inhibit GABA transaminase, an enzyme that degrades GABA, thereby increasing GABA levels in the brain. This mechanism is crucial for its potential use in treating conditions such as anxiety, epilepsy, and other neurological disorders.

Biological Activity

The biological activity of this compound has been documented in various studies:

  • Neuroprotective Effects : Studies indicate that this compound can protect neuronal cells from apoptosis induced by excitotoxicity, potentially offering therapeutic benefits for neurodegenerative diseases.
  • Antimicrobial Properties : Preliminary investigations suggest that it possesses antimicrobial activity against certain bacterial strains, although further studies are needed to elucidate its full spectrum of action.
  • Anticancer Potential : Research has highlighted its potential in inhibiting cancer cell proliferation, particularly in glioblastoma cell lines, suggesting a role in cancer therapeutics.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
NeuroprotectionInhibition of apoptosis in neuronal cells
AntimicrobialActivity against specific bacterial strains
AnticancerInhibition of glioblastoma cell proliferation

Case Study: Neuroprotective Effects

In a study examining the neuroprotective effects of this compound, researchers treated cultured neurons with the compound prior to exposure to glutamate-induced excitotoxicity. The results demonstrated a significant reduction in cell death compared to untreated controls, indicating its potential utility in preventing neurodegeneration.

Case Study: Antimicrobial Activity

A separate investigation assessed the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results showed a dose-dependent inhibition of bacterial growth, suggesting that this compound could serve as a lead compound for developing new antimicrobial agents.

Q & A

Q. Q1. What are the established synthetic protocols for preparing 2-(Aminooxy)-2-methylpropanoic acid hydrochloride?

Methodological Answer: The compound is typically synthesized via condensation reactions. For example, α-imino-oxy acids can be prepared by reacting aldehydes (e.g., indole-3-carbaldehyde) with this compound under mild acidic conditions. Electrochemical methods using reticulated vitreous carbon (RVC) anodes and tetrabutylammonium acetate (TBAOAc) as an electrolyte in methanol/acetonitrile mixtures have also been employed for oxidative decarboxylation and N–O bond cleavage to generate nitriles .

Key Data:

  • Reagents: Aldehydes, TBAOAc, methanol/acetonitrile.
  • Conditions: Undivided electrochemical cell, room temperature.

Q. Q2. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage: Store as a powder at -20°C for long-term stability. In solution, maintain at -80°C to prevent decomposition .
  • Handling: Use nitrile gloves and Tyvek® suits to avoid skin contact. Conduct work in fume hoods with HEPA filtration to minimize airborne exposure .
  • Decontamination: Clean spills using wet methods or vacuums with HEPA filters; avoid dry sweeping .

Q. Q3. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR: 13C NMR (DMSO) shows peaks at δ 168.1 (carboxylic acid), 83.3 (quaternary carbon), and 17.4 (methyl group) .
  • HRMS: Use ESI/QTOF for accurate mass determination (e.g., [M+H]+ calculated: 359.0254; observed: 359.0260) .
  • Purity Assessment: HPLC with UV detection at 254 nm is recommended for assessing impurities .

Advanced Research Questions

Q. Q4. How can researchers optimize electrochemical synthesis routes involving this compound?

Methodological Answer: To enhance yields in electrosynthesis:

  • Electrode Selection: Use RVC anodes for high surface area and efficiency.
  • Solvent Optimization: Mix methanol (polar protic) with acetonitrile (polar aprotic) to balance solubility and conductivity .
  • Parameter Tuning: Apply controlled potentials (e.g., 1.5–2.0 V) to minimize side reactions. Monitor reaction progress via in situ FTIR or cyclic voltammetry .

Q. Q5. What are the mechanistic insights into the compound’s role in N–O bond cleavage reactions?

Methodological Answer: The aminooxy group facilitates N–O cleavage via protonation at the oxime nitrogen, followed by decarboxylation. Computational studies (DFT) suggest that electron-withdrawing substituents on the aromatic ring lower the activation energy for cleavage. Experimental evidence from HRMS confirms the formation of nitrile products via radical intermediates .

Critical Considerations:

  • pH Dependence: Acidic conditions (pH < 3) accelerate protonation of the oxime nitrogen.
  • Radical Traps: Adding TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) inhibits nitrile formation, supporting a radical pathway .

Q. Q6. How can researchers address contradictions in reported stability data for this compound?

Methodological Answer: Discrepancies in stability studies may arise from:

  • Impurity Profiles: Use HPLC to identify trace impurities (e.g., hydrolyzed byproducts) that accelerate degradation .
  • Storage Conditions: Compare degradation rates under argon vs. ambient atmosphere to assess oxidative instability .
  • Accelerated Stability Testing: Conduct stress tests at 40°C/75% RH for 1–3 months to model long-term stability .

Q. Q7. What safety protocols are critical when scaling up reactions involving this compound?

Methodological Answer:

  • Ventilation: Install local exhaust ventilation (LEV) systems to maintain airborne concentrations below OSHA Permissible Exposure Limits (PELs) .
  • PPE: Use respirators with organic vapor cartridges if engineering controls are insufficient .
  • Emergency Measures: Provide eyewash stations and emergency showers within 10 seconds of the workspace .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Aminooxy)-2-methylpropanoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Aminooxy)-2-methylpropanoic acid hydrochloride

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